2-Iodo-5-methoxypyrimidine
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Overview
Description
2-Iodo-5-methoxypyrimidine is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyrimidine, characterized by the presence of an iodine atom at the second position and a methoxy group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxypyrimidine typically involves the iodination of 5-methoxypyrimidine. One common method includes the reaction of 5-methoxypyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-5-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized derivatives like pyrimidine carboxylic acids.
- Reduced derivatives like dihydropyrimidines.
Scientific Research Applications
2-Iodo-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-5-methoxypyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, disrupting normal cellular processes. The iodine atom can facilitate the formation of reactive intermediates, leading to the inhibition of enzymes or the modification of DNA. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
5-Iodo-2-methoxypyrimidine: Similar structure but with the iodine and methoxy groups swapped.
2-Iodo-4-methoxypyrimidine: Another isomer with the methoxy group at the fourth position.
2-Iodo-5-methylpyrimidine: Similar compound with a methyl group instead of a methoxy group.
Uniqueness: 2-Iodo-5-methoxypyrimidine is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its reactivity and biological activity. The presence of both an electron-withdrawing iodine atom and an electron-donating methoxy group creates a unique electronic environment, making it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H5IN2O |
---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
2-iodo-5-methoxypyrimidine |
InChI |
InChI=1S/C5H5IN2O/c1-9-4-2-7-5(6)8-3-4/h2-3H,1H3 |
InChI Key |
XZNIEBQWRZQSSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)I |
Origin of Product |
United States |
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